molecular formula C21H23N5OS B11571126 N-butyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-butyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11571126
M. Wt: 393.5 g/mol
InChI Key: DTJSPWVWNGEAQG-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. .

Scientific Research Applications

N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . It may also interact with DNA and proteins, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-BUTYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:

  • 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
  • 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
  • 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES

These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings .

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-butyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5OS/c1-2-3-14-22-20(27)18-17(15-10-6-4-7-11-15)25-26-19(23-24-21(26)28-18)16-12-8-5-9-13-16/h4-13,17-18,25H,2-3,14H2,1H3,(H,22,27)

InChI Key

DTJSPWVWNGEAQG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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